molecular formula C14H11NO2 B8783208 2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one

2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one

Cat. No. B8783208
M. Wt: 225.24 g/mol
InChI Key: MLWSBGKBZWKDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2,4-dimethylchromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C14H11NO2/c1-8-7-11-10-5-3-4-6-12(10)17-14(16)13(11)9(2)15-8/h3-7H,1-2H3

InChI Key

MLWSBGKBZWKDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)C(=O)OC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1400 ml of Dowtherm A heated to 240°-245° C. was added over a 10 minute period 113 g of 4-(2-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid and the reaction mixture was boiled for 50 minutes, cooled and allowed to stand at room temperature overnight. The crystalline solid, a by-product identified below, was filtered off and the filtrate was extracted with 700 ml of 3N hydrochloric acid followed by a second extraction with 300 ml of 3N hydrochloric acid. The combined acidic extracts were made basic by adding aqueous ammonium hydroxide and the alkaline mixture was extracted with 800 ml of chloroform. Evaporation of the chloroform yielded a brown mixture of solid and liquid, to which was added 300 ml of n-hexane and the mixture chilled. The solid was filtered off and dried. This solid, a by-product, was combined with the above noted solid by-product to yield 25.4 g (29%) of 2,4-dimethyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one, m.p. 194°-197° C. The filtrate was concentrated to dryness on a steam bath, the residue taken up with ethanol and the solution concentrated on a rotary evaporator to yield, as a liquid, 55.2 g (70%) of 4-(2-fluorophenyl)-2,6-dimethylpyridine.
Quantity
1400 mL
Type
reactant
Reaction Step One
Name
4-(2-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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